![molecular formula C12H16BrN B1372763 [1-(4-Bromophenyl)cyclopentyl]methanamine CAS No. 626603-31-4](/img/structure/B1372763.png)
[1-(4-Bromophenyl)cyclopentyl]methanamine
Overview
Description
“[1-(4-Bromophenyl)cyclopentyl]methanamine” is a research chemical with the CAS number 626603-31-4 . It has a molecular weight of 254.17 and a molecular formula of C12H16BrN . The IUPAC name for this compound is [1-(4-bromophenyl)cyclopentyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“[1-(4-Bromophenyl)cyclopentyl]methanamine” is a liquid at room temperature . It has a heavy atom count of 14, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 2 and a topological polar surface area of 26 . The exact mass of the compound is 253.04661 .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Isoindoles : A study demonstrated the use of compounds derived from (2-bromophenyl)methanamine for synthesizing 2,3-dihydro-1H-isoindole-1-thiones (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
- Synthesis of S1P1 Receptor Agonists : Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an isomer of the compound, is used as an intermediate in synthesizing S1P1 receptor agonists, showing its utility in medicinal chemistry (Wallace et al., 2009).
- Quinazoline Synthesis : The compound's related variants are used in the synthesis of substituted quinazolines, highlighting its role in the development of novel chemical entities (Omar, Conrad, & Beifuss, 2014).
Biological and Pharmaceutical Research
- Serotonin 5-HT1A Receptor Agonists : Derivatives of (1-benzoylpiperidin-4-yl)methanamine, similar to the requested compound, have been explored as agonists of serotonin 5-HT1A receptors, indicating potential antidepressant properties (Sniecikowska et al., 2019).
- Antimicrobial Activities : Some derivatives of the compound, like those containing 1,2,3-triazole moieties, have shown promising results in antimicrobial activities (Thomas, Adhikari, & Shetty, 2010).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1-(4-bromophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUIFKLZDKBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopentyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,4-Dimethoxyphenyl)amino]propanenitrile](/img/structure/B1372682.png)
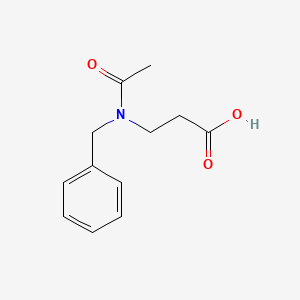
![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)
![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)
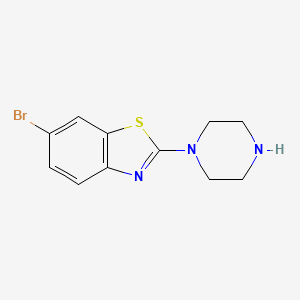
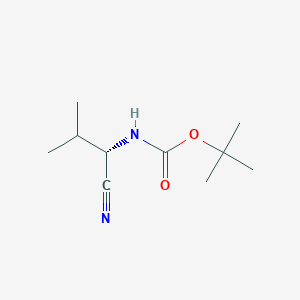
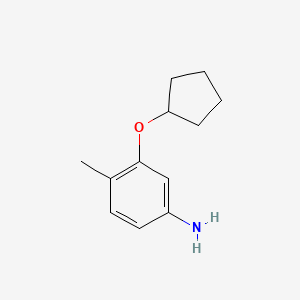
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)
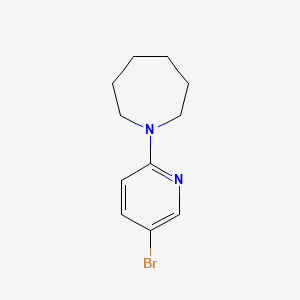
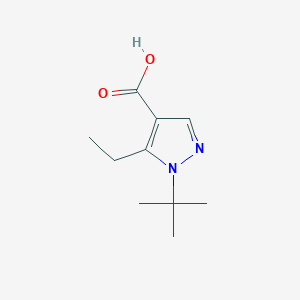
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)


